molecular formula C12H17F2NO3S2 B2649464 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1396746-33-0

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No.: B2649464
CAS No.: 1396746-33-0
M. Wt: 325.39
InChI Key: PXLSBDDPQOOBDF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H17F2NO3S2 and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The development of oxidative cross-coupling reactions using a palladium-copper catalyst system under air highlights the utility of benzenesulfonamides in synthesizing complex aromatic compounds, such as phenanthridine derivatives, which are valuable in medicinal chemistry and organic synthesis (Miura et al., 1998).

Inhibitors of Carbonic Anhydrases

Research on tetrafluorobenzenesulfonamides has shown that these compounds are potent inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and certain types of tumors. The incorporation of fluorine atoms into the benzenesulfonamide structure significantly increases binding potency compared to non-fluorinated counterparts (Dudutienė et al., 2013).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for treating cancer via photodynamic therapy. This research underscores the role of sulfonamide derivatives in developing new therapeutic agents (Pişkin et al., 2020).

Anticancer Activity

N-Acylbenzenesulfonamides have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The structure-activity relationship studies of these compounds provide insights into designing more effective anticancer drugs. This research highlights the application of sulfonamide derivatives in discovering new therapeutic agents for cancer treatment (Żołnowska et al., 2015).

Nanofiltration Membrane Development

Sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers exhibit improved water flux and dye rejection capabilities. These membranes are significant for water treatment and purification applications, demonstrating the versatility of sulfonamide derivatives in environmental engineering (Liu et al., 2012).

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3S2/c1-12(16,6-7-19-2)8-15-20(17,18)11-9(13)4-3-5-10(11)14/h3-5,15-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLSBDDPQOOBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.